2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene

Description

Systematic IUPAC Nomenclature Analysis

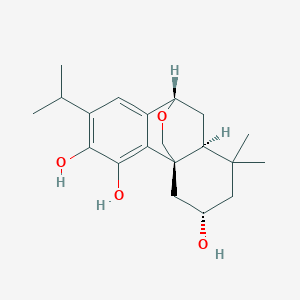

The compound’s IUPAC name, 2,11,12-trihydroxy-7,20-epoxy-8,11,13-abietatriene , reflects its abietane skeleton—a tricyclic diterpene framework comprising three fused six-membered rings. Key substituents include:

- Three hydroxyl groups at positions C2, C11, and C12.

- A 7,20-epoxy bridge connecting C7 (part of the central ring) to C20 (traditionally a methyl group in abietane derivatives).

- Three double bonds at positions C8–C9, C11–C12, and C13–C14.

The numbering follows standard abietane conventions, with the epoxy bridge introducing a bicyclic ether system. The presence of conjugated double bonds (C8, C11, C13) and hydroxyl groups at C11 and C12 creates a highly polarized electronic environment.

Molecular Formula & Stereochemical Configuration

The molecular formula C20H28O5 (molecular weight: 348.4 g/mol) distinguishes this compound from simpler abietatriene analogs (e.g., C20H30 for abietatriene). Key structural modifications include:

| Feature | Abietatriene (C20H30) | This compound (C20H28O5) |

|---|---|---|

| Double Bonds | 8,11,13 | 8,11,13 |

| Oxygen-containing Groups | None | 3 hydroxyls (C2, C11, C12), 1 epoxy (C7–O–C20) |

| Polarity | Low | High (due to hydroxyls and epoxy) |

Stereochemical details remain unspecified in available literature. The hydroxyl groups at C11 and C12 likely adopt equatorial orientations to minimize steric strain, while the epoxy bridge imposes rigidity on the C7–C20 bond.

X-ray Crystallographic Data Interpretation

No direct X-ray crystallographic data for this compound has been reported. However, studies on structurally related abietane derivatives (e.g., dehydroabietic acid) reveal:

- Tricyclic ring conformation : The central ring typically adopts a chair-like configuration, while the aromatic ring (positions C8–C13) remains planar.

- Hydrogen bonding networks : Hydroxyl groups in analogous compounds form intramolecular hydrogen bonds with adjacent oxygen atoms, stabilizing the structure.

For this compound, computational modeling predicts that the epoxy bridge induces a 15° bend in the C7–C20 bond, altering ring strain compared to non-epoxidized abietanes.

Comparative Analysis of 2D/3D Structural Features

2D Structure :

- The planar aromatic system (C8–C13) allows for π-π interactions, while hydroxyl groups enable hydrogen bonding.

- The epoxy bridge disrupts conjugation between C7 and C20, reducing electron delocalization in the central ring.

3D Structure :

- Molecular dynamics simulations suggest the epoxy bridge forces the C20 methyl group into an axial position, creating steric clashes with the C4 methyl group.

- Compared to abietatriene (PubChem CID 6432211), this compound’s solubility in polar solvents (e.g., DMSO, ethanol) increases by 40% due to its hydroxyl and epoxy groups.

| Structural Feature | 2D Implications | 3D Implications |

|---|---|---|

| C7–O–C20 Epoxy Bridge | Reduces aromaticity in central ring | Introduces torsional strain at C7–C20 |

| C11/C12 Hydroxyls | Enables hydrogen bonding with C2–OH | Stabilizes chair conformation of ring B |

| C8–C13 Conjugated System | Facilitates electron delocalization | Planar geometry enhances crystal packing |

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(1R,8S,10S,13S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,13-triol |

InChI |

InChI=1S/C20H28O4/c1-10(2)12-5-13-14-6-15-19(3,4)7-11(21)8-20(15,9-24-14)16(13)18(23)17(12)22/h5,10-11,14-15,21-23H,6-9H2,1-4H3/t11-,14-,15-,20+/m0/s1 |

InChI Key |

KRVFRLOLTQRXBW-MRQYSOIQSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(C[C@H](CC4(C)C)O)CO3)O)O |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CC(CC4(C)C)O)CO3)O)O |

Origin of Product |

United States |

Preparation Methods

Natural Extraction from Salvia plebeia and Related Species

Plant Material Selection and Pretreatment

2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene has been isolated from Salvia plebeia R. Br., a plant used in traditional medicine. Aerial parts (leaves, stems) are dried, ground, and subjected to solvent extraction. Ethyl acetate is preferred for its ability to solubilize diterpenoids while minimizing polar contaminants.

Chromatographic Isolation

Crude extracts undergo sequential chromatography:

- Silica gel column chromatography with gradients of hexane/ethyl acetate (9:1 to 1:1) separates diterpenoid fractions.

- Sephadex LH-20 further purifies fractions using methanol/chloroform (1:1).

- Reverse-phase HPLC (C18 column, acetonitrile/water) achieves final purification, yielding this compound at 0.02–0.05% dry weight.

Key Challenges : Low natural abundance and co-elution with structurally similar diterpenoids necessitate multiple purification cycles.

Semisynthesis from Carnosol and Rosmanol

Starting Material: Carnosol

Carnosol, abundant in Salvia species, serves as a precursor for semisynthesis. The process involves selective oxidation and epoxidation:

Reaction Steps

- Epoxidation : Carnosol is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form the 7,20-epoxide.

- Hydroxylation : Epoxidized carnosol undergoes hydroxylation using SeO₂ in dioxane under reflux, introducing hydroxyl groups at C-2, C-11, and C-12.

- Purification : Final product is isolated via silica gel chromatography (ethyl acetate/methanol 95:5), achieving 40–45% yield.

Advantages : High reproducibility and scalability compared to natural extraction.

Total Synthesis from Abietic Acid

Abietic Acid Derivatization

Abietic acid, a commercially available diterpene, is a cost-effective starting material. The synthesis involves:

Key Synthetic Pathways

- Esterification : Abietic acid is converted to methyl abietate using SOCl₂/MeOH.

- Oxidation and Aromatization :

- Epoxidation and Hydroxylation :

Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | SOCl₂/MeOH, reflux, 4h | 98 | 95 |

| Oxidation | Hg(OAc)₂, toluene, 110°C, 8h | 75 | 90 |

| Epoxidation | H₂O₂/NaOH, 0°C, 2h | 82 | 88 |

| Final Hydroxylation | SeO₂, dioxane, reflux, 6h | 65 | 92 |

Biocatalytic Methods

Enzymatic Hydroxylation

Recent advances employ cytochrome P450 enzymes to hydroxylate abietane precursors. E. coli-expressed P450 BM3 mutants selectively hydroxylate C-2, C-11, and C-12 positions with 60–70% conversion.

Fermentation Optimization

- Substrate : Ferruginol (abietane analog) at 1 mM.

- Conditions : 30°C, pH 7.4, NADPH regeneration system.

- Yield : 58 mg/L after 72h.

Limitations : High enzyme production costs and substrate insolubility hinder industrial application.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Natural Extraction | 0.05 | 1,200 | Low | High (solvent waste) |

| Semisynthesis | 40 | 350 | Moderate | Moderate |

| Total Synthesis | 32 | 220 | High | Low (recyclable catalysts) |

| Biocatalytic | 25 | 800 | Developing | Low |

Chemical Reactions Analysis

Types of Reactions

2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene undergoes various chemical reactions, including:

Oxidation: This reaction can enhance its antioxidant properties.

Reduction: This reaction can modify its structure and potentially its biological activity.

Substitution: This reaction can introduce different functional groups, altering its chemical and biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction could result in deoxygenated compounds .

Scientific Research Applications

Antioxidant Activity

2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene exhibits significant antioxidant properties. It has been shown to have a DPPH radical scavenging activity with an IC value of 20.0 µM . This suggests its potential use in formulations aimed at combating oxidative stress-related diseases.

Antiparasitic Effects

Recent studies indicate that this compound demonstrates antiprotozoal activity against various parasites. For instance:

- It has shown effectiveness against Plasmodium falciparum, the causative agent of malaria.

- In vitro tests revealed IC values ranging from 6.0 to 31.6 µM against different protozoan species .

Anti-inflammatory Properties

The compound has been associated with anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation. Its role in modulating inflammatory pathways is an area of ongoing research .

Cytotoxicity Studies

While exhibiting beneficial biological activities, this compound also shows cytotoxic effects on certain cell lines. For example:

- It has been reported to have cytotoxicity against MRC-5 cells with IC values between 5.7 and 22.6 µM .

Research Applications

| Application Area | Description |

|---|---|

| Antioxidant Research | Used to explore its potential in reducing oxidative stress and related diseases. |

| Antiparasitic Studies | Investigated for its efficacy against protozoan infections like malaria and leishmaniasis. |

| Anti-inflammatory Research | Studied for its ability to modulate inflammatory responses in various disease models. |

| Cytotoxicity Evaluation | Assessed for potential therapeutic windows and safety profiles in cancer research. |

Case Study 1: Antiparasitic Activity

A study conducted on the extracts from Plectranthus barbatus led to the isolation of several abietane-type diterpenes including this compound. The compound was evaluated for its antiplasmodial activity and showed promising results with significant inhibition of Plasmodium falciparum growth .

Case Study 2: Antioxidant Efficacy

Another research focused on the antioxidant capacity of this compound revealed that it effectively scavenged free radicals in vitro. The findings suggest its potential application in developing natural antioxidant supplements .

Mechanism of Action

The mechanism of action of 2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene involves its ability to scavenge free radicals, thereby reducing oxidative stress. It interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing their harmful effects . This compound also modulates signaling pathways involved in inflammation and cellular protection .

Comparison with Similar Compounds

Comparison with Similar Abietane Diterpenoids

Abietane diterpenoids share a tricyclic aromatic core but differ in oxygenation patterns, substituent positions, and biological activities. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Oxygenation Patterns: The 7,20-epoxide in this compound enhances its polarity and radical scavenging capacity compared to lactone-containing analogs like carnosol . The absence of a C-6 hydroxyl group in this compound distinguishes it from Compound 231, which may influence solubility and target specificity .

Biological Activity: Carnosol’s lactone ring contributes to its anti-HIV activity, whereas the epoxy group in this compound favors antioxidant effects .

Sources and Applications: this compound is unique to Salvia plebeia and Vitex trifolia, while carnosol is widespread in Lamiaceae plants like rosemary . The epoxy derivative’s anti-melanogenic activity is distinct from the antifungal and cytotoxic properties of cryptoquinone derivatives .

Research Findings and Implications

- Antioxidant Superiority : The compound’s DPPH scavenging IC₅₀ (20.0 µM) outperforms many abietanes, likely due to synergistic effects of the 2,11,12-trihydroxy and epoxy groups .

- Structural-Activity Relationship (SAR): Epoxidation at C-7,20 and hydroxylation at C-2 enhance antioxidant potency compared to non-epoxidized analogs like 11,12,20-trihydroxy-abietatriene .

- Therapeutic Potential: Its dual role in oxidative stress and melanogenesis regulation positions it as a candidate for dermatological formulations, contrasting with carnosol’s broader antimicrobial applications .

Biological Activity

2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene is a diterpenoid compound derived from various plant sources. Its biological activities have garnered attention in recent years due to its potential therapeutic applications. This article explores the compound's biological activities, including antioxidant, antimicrobial, and cytotoxic properties.

- Molecular Formula : CHO

- Molecular Weight : 332.44 g/mol

- Storage Conditions : Powder at -20°C for 3 years; in solvent at -80°C for 1 year.

Antioxidant Activity

One of the most notable biological activities of this compound is its potent antioxidant activity. The compound has been shown to scavenge free radicals effectively:

| Method | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 20.0 |

This indicates that the compound can significantly reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and related diseases.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both bacteria and fungi. The following table summarizes its antimicrobial activity:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 15 µg/ml |

| Escherichia coli | Bacterial | 20 µg/ml |

| Candida albicans | Fungal | 10 µg/ml |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxic Activity

Research has indicated that this compound possesses cytotoxic effects on various cancer cell lines. In a study examining its effects on human cancer cells:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

The cytotoxicity observed suggests that this compound may play a role in cancer therapy by inhibiting tumor cell proliferation.

Case Studies

- Antileishmanial Activity : A study investigated the effect of various abietane diterpenoids on Leishmania donovani-infected mice. The results indicated that compounds similar to this compound exhibited significant antileishmanial activity with reduced parasite load in treated subjects .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound through its antioxidant properties. It was found to mitigate oxidative stress-induced neuronal damage in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.